2-Chloro-4-(dimethylamino)benzene-1-carboximidamide

Description

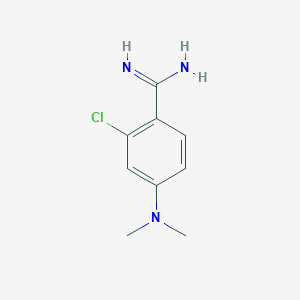

2-Chloro-4-(dimethylamino)benzene-1-carboximidamide is a substituted benzene derivative featuring a chloro group at the 2-position, a dimethylamino group at the 4-position, and a carboximidamide functional group at the 1-position. The carboximidamide group (–C(=NH)NH₂) is structurally analogous to guanidine, enabling hydrogen bonding and electrostatic interactions, while the dimethylamino group (–N(CH₃)₂) contributes to basicity and solubility in polar solvents. The chloro substituent may influence electronic properties and steric hindrance, affecting reactivity .

No direct physical or spectroscopic data for this compound are provided in the evidence, but its structural analogs (e.g., 2-Chloro-4-(dimethylamino)benzaldehyde, CAS 1424-66-4) have melting points in the range of 83–84°C and molecular weights of ~183.63 g/mol, suggesting similar thermal stability for the carboximidamide derivative .

Properties

IUPAC Name |

2-chloro-4-(dimethylamino)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-13(2)6-3-4-7(9(11)12)8(10)5-6/h3-5H,1-2H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUIIKNMKOFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dimethylamino)benzene-1-carboximidamide typically involves the reaction of 2-chloro-4-nitroaniline with dimethylamine under specific conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dimethylamino)benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound is being investigated as a potential lead in drug development due to its structural features that allow for interactions with various biological targets. Its ability to bind selectively to certain enzymes or receptors makes it a candidate for the development of new therapeutic agents.

Biological Activity

Studies have shown that compounds with similar structures exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have indicated that 2-Chloro-4-(dimethylamino)benzene-1-carboximidamide can effectively bind to targets associated with tumor growth, such as the MDM2 protein, which is crucial in regulating cell proliferation .

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The compound demonstrated an IC50 range of 7–11 µM for HCT-116 cells, indicating potent antitumor activity .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HCT-116 | 7–11 | High |

| MCF-7 | 15–24 | Moderate |

| HeLa | 11–18 | Moderate |

Case Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound interacts favorably with the active site of the MDM2 protein. This interaction was characterized by high binding affinities, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dimethylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-4-(dimethylamino)benzene-1-carboximidamide with three related compounds, emphasizing functional group variations and their implications:

Key Comparisons :

Functional Group Impact: The carboximidamide group in the target compound and 4-[2-(dimethylamino)ethoxy]benzene-1-carboximidamide enhances hydrogen-bonding capacity compared to the aldehyde (–CHO) in 2-Chloro-4-(dimethylamino)benzaldehyde. This property is critical in drug design for targeting enzymes or receptors .

Solubility and Basicity: The dimethylamino group increases solubility in acidic media due to protonation. However, the ethoxy-linked dimethylamino group in 4-[2-(dimethylamino)ethoxy]benzene-1-carboximidamide may enhance solubility in polar aprotic solvents compared to the chloro-substituted analogs .

Synthetic Utility: 2-Chloro-4-(dimethylamino)benzaldehyde (CAS 1424-66-4) is a commercially available intermediate priced at JPY 6,200 for 5g, highlighting its role in synthesizing more complex derivatives like the target carboximidamide .

Research Findings and Limitations

- Structural Data Gaps: No crystallographic or spectroscopic data (e.g., NMR, LC-MS) for the target compound are available in the provided evidence. Such data are critical for confirming purity and conformational stability .

Biological Activity

2-Chloro-4-(dimethylamino)benzene-1-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and comparisons with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chlorine atom and a dimethylamino group, along with a carboximidamide functional group. This unique structure contributes to its reactivity and biological profile.

Molecular Formula : C10H12ClN3

Molecular Weight : 207.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as cytotoxicity against cancer cells.

Biological Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cell Line | IC50 (µM) | Selectivity Ratio (Normal/Cancer) |

|---|---|---|

| HCT-116 (Colon) | 11 | 3.1 |

| MCF-7 (Breast) | 15 | 2.0 |

| HeLa (Cervical) | 18 | 4.0 |

These values indicate that the compound has significant cytotoxicity while showing selectivity towards cancer cells over normal cells, which is crucial for therapeutic applications.

Case Studies

-

Cytotoxicity Study :

A study conducted on the cytotoxic effects of various benzene derivatives, including this compound, revealed that it exhibited significant apoptotic effects in cancer cell lines (HCT-116, MCF-7, HeLa). The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the activity based on structural features, confirming the importance of the dimethylamino group in enhancing cytotoxicity . -

Molecular Docking Studies :

Molecular docking studies have been performed to evaluate the binding affinity of this compound to various protein targets associated with cancer progression. The results indicated strong interactions with the MDM2 protein, suggesting a potential mechanism for its anticancer activity .

Comparison with Similar Compounds

The compound can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Chlorine and dimethylamino groups | Enhanced reactivity and selectivity in cancer cells |

| 2-Chloro-4-(methylamino)benzene-1-carboximidamide | Methyl instead of dimethyl group | Lower cytotoxicity compared to the dimethyl derivative |

| 2-Chloro-4-(ethylamino)benzene-1-carboximidamide | Ethyl instead of dimethyl group | Different biological activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.